molecular formula C15H13N3O2S3 B11321500 1-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-isothiochromene-3-carboxamide

1-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-isothiochromene-3-carboxamide

Cat. No.: B11321500
M. Wt: 363.5 g/mol
InChI Key: QGRKBNVFIBVGEH-UHFFFAOYSA-N
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Description

1-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-isothiochromene-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-isothiochromene-3-carboxamide typically involves the reaction of 1,3,4-thiadiazole derivatives with isothiochromene carboxamide precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiadiazole compounds .

Scientific Research Applications

1-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-isothiochromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 1-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-isothiochromene-3-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors, involved in microbial growth and survival. The compound may inhibit key biochemical pathways, leading to the disruption of cellular processes and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-isothiochromene-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13N3O2S3

Molecular Weight

363.5 g/mol

IUPAC Name

1-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)isothiochromene-3-carboxamide

InChI

InChI=1S/C15H13N3O2S3/c1-2-7-21-15-18-17-14(23-15)16-12(19)11-8-9-5-3-4-6-10(9)13(20)22-11/h3-6,8H,2,7H2,1H3,(H,16,17,19)

InChI Key

QGRKBNVFIBVGEH-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2

Origin of Product

United States

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